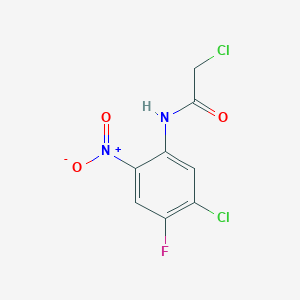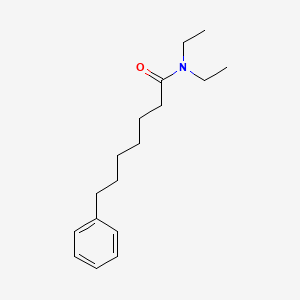
Benzeneheptanamide, N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneheptanamide, N,N-diethyl- is a chemical compound that belongs to the class of amides. It is characterized by the presence of a benzene ring attached to a heptanamide chain, with two ethyl groups attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneheptanamide, N,N-diethyl- can be achieved through several methods. One common approach involves the reaction of benzeneheptanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of Benzeneheptanamide, N,N-diethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is then purified through techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneheptanamide, N,N-diethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides and derivatives.
Aplicaciones Científicas De Investigación
Benzeneheptanamide, N,N-diethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzeneheptanamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cholinesterases, which play a role in neurotransmission. This inhibition can lead to various physiological effects, including altered nerve signal transmission and muscle function .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with similar structural features but different applications.
N,N-Diethylbenzamide: Another amide compound with similar chemical properties but distinct uses.
Uniqueness
Benzeneheptanamide, N,N-diethyl- is unique due to its specific structural configuration and the presence of the heptanamide chain. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
831170-65-1 |
|---|---|
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N,N-diethyl-7-phenylheptanamide |
InChI |
InChI=1S/C17H27NO/c1-3-18(4-2)17(19)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,3-6,8,11-12,15H2,1-2H3 |
Clave InChI |
UNXWYOISVHNHIT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CCCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


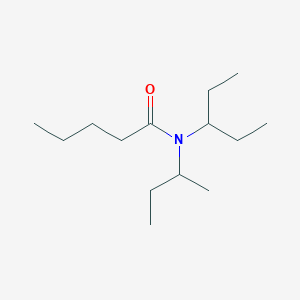
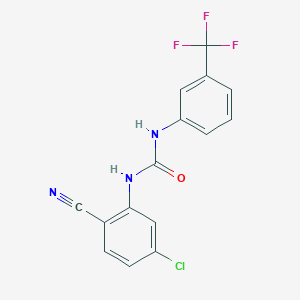
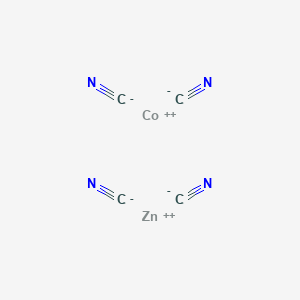
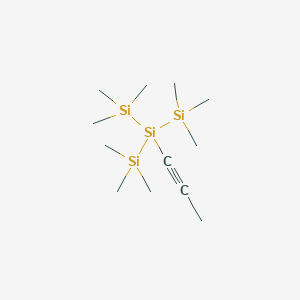
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
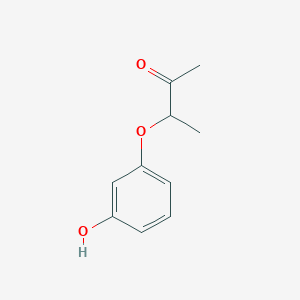
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)



![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)

